Papaveroline
Overview
Description
Papaveroline is a naturally occurring alkaloid derived from the opium poppy. It is structurally related to papaverine, another well-known opium alkaloid. This compound has garnered interest due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: Papaveroline can be synthesized through various chemical routes. One common method involves the reduction of papaverine using specific reagents and conditions. For instance, the reduction of papaverine with sodium borohydride in methanol can yield this compound . Another method involves the biotransformation of papaverine using microbial cultures, which can produce this compound as a metabolite .
Industrial Production Methods: Industrial production of this compound typically involves the chemical synthesis route due to its scalability and efficiency. The process often includes the chloromethylation of veratrol to obtain 3,4-dimethoxybenzyl chloride, followed by cyanation, and subsequent steps to yield this compound .
Chemical Reactions Analysis
Types of Reactions: Papaveroline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form papaverinol and other derivatives.
Reduction: Reduction of papaverine to this compound is a common reaction.
Substitution: this compound can undergo substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride in methanol is commonly used for the reduction of papaverine to this compound.
Substitution: Various nucleophiles can be used for substitution reactions, often under mild conditions.
Major Products:
Oxidation: Papaverinol and other oxidized derivatives.
Reduction: this compound.
Substitution: Substituted derivatives of this compound.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other alkaloids and derivatives.
Biology: Studied for its effects on cellular processes and enzyme inhibition.
Industry: Utilized in the production of pharmaceuticals and as a research chemical.
Mechanism of Action
Papaveroline exerts its effects primarily through the inhibition of specific enzymes and modulation of molecular pathways. It has been shown to inhibit Fyn Tyrosine Kinase, a key player in the pathogenesis of Alzheimer’s disease . By binding to the active site of the enzyme, this compound prevents its activation and subsequent phosphorylation of target proteins, thereby modulating cellular signaling pathways involved in neurodegeneration.
Comparison with Similar Compounds
Papaverine: Used as a vasodilator and smooth muscle relaxant.
Morphine: A potent analgesic used for pain management.
Codeine: An analgesic and antitussive agent.
Properties
IUPAC Name |
1-[(3,4-dihydroxyphenyl)methyl]isoquinoline-6,7-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c18-13-2-1-9(6-14(13)19)5-12-11-8-16(21)15(20)7-10(11)3-4-17-12/h1-4,6-8,18-21H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQKCNCLQIHHJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC2=NC=CC3=CC(=C(C=C32)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
23740-74-1 (HBr) | |
Record name | Papaveroline [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574776 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50972889 | |
Record name | 1-[(3,4-Dihydroxyphenyl)methyl]-7-hydroxyisoquinolin-6(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50972889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
574-77-6, 23740-74-1 | |
Record name | Papaveroline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=574-77-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Papaveroline [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574776 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(3,4-Dihydroxybenzyl)-6,7-isoquinolinediol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023740741 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[(3,4-Dihydroxyphenyl)methyl]-7-hydroxyisoquinolin-6(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50972889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Papaveroline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.523 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PAPAVEROLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A0CR5J8X17 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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